4-Acetoxy-4'-methoxybenzophenone
Overview
Description
4-Acetoxy-4’-methoxybenzophenone is an organic compound with the chemical formula C16H14O4 It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a methoxy group at the 4’-position
Mechanism of Action
Target of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . The antitumor mechanism of these compounds was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .
Mode of Action
Benzophenone derivatives, including this compound, are known to interact with their targets, leading to changes that result in their antitumor activity .
Biochemical Pathways
It is known that benzophenone derivatives affect multiple tumor pathways .
Pharmacokinetics
The molecular weight of the compound is 27028 , which could influence its pharmacokinetic properties.
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity .
Action Environment
The synthesis of benzophenone derivatives is known to be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-methoxybenzophenone typically involves the acylation of 4-methoxybenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4-methoxybenzophenone reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-Acetoxy-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 4-hydroxy-4’-methoxybenzophenone.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-hydroxy-4’-methoxybenzophenone.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-4’-methoxybenzophenone: Contains a hydroxyl group instead of an acetoxy group, altering its chemical and biological properties.
4-Acetoxybenzophenone: Lacks the methoxy group, affecting its overall reactivity and applications.
Uniqueness
4-Acetoxy-4’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-9-5-13(6-10-15)16(18)12-3-7-14(19-2)8-4-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFRRABQLNHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539347 | |
Record name | 4-(4-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97576-09-5 | |
Record name | 4-(4-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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